9-Tosyl-6-oxa-2,9-diazaspiro[4.5]decane hydrochloride
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Overview
Description
9-Tosyl-6-oxa-2,9-diazaspiro[45]decane hydrochloride is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a tosyl group, an oxa-bridge, and a diazaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Tosyl-6-oxa-2,9-diazaspiro[4.5]decane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a tosyl chloride with a spirocyclic amine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
9-Tosyl-6-oxa-2,9-diazaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines and other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various tosyl derivatives, while oxidation and reduction reactions can produce oxides and amines, respectively.
Scientific Research Applications
9-Tosyl-6-oxa-2,9-diazaspiro[4.5]decane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Tosyl-6-oxa-2,9-diazaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate hydrochloride
- 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride
- 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane
Uniqueness
9-Tosyl-6-oxa-2,9-diazaspiro[4.5]decane hydrochloride is unique due to the presence of the tosyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar spirocyclic compounds.
Properties
Molecular Formula |
C14H21ClN2O3S |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
9-(4-methylphenyl)sulfonyl-6-oxa-2,9-diazaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C14H20N2O3S.ClH/c1-12-2-4-13(5-3-12)20(17,18)16-8-9-19-14(11-16)6-7-15-10-14;/h2-5,15H,6-11H2,1H3;1H |
InChI Key |
LCQGSOXKNCPYSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC3(C2)CCNC3.Cl |
Origin of Product |
United States |
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